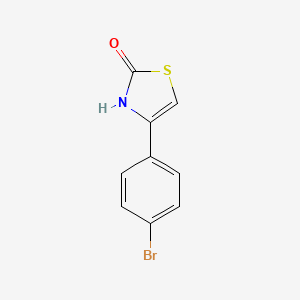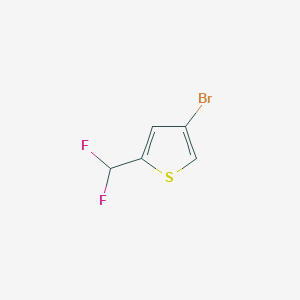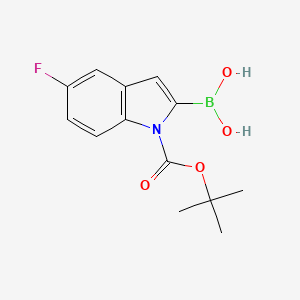
1-Boc-5-fluoroindole-2-boronic acid
Description
1-Boc-5-fluoroindole-2-boronic acid is a compound that combines the structural motifs of indole and boronic acid, with a fluorine atom at the 5-position of the indole ring and a protective Boc (tert-butoxycarbonyl) group. This compound is not directly discussed in the provided papers, but its relevance can be inferred from the general properties and reactivity of boronic acids and fluorinated indoles discussed in the literature.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organoboronic acids or boronate esters as key intermediates. While the specific synthesis of 1-Boc-5-fluoroindole-2-boronic acid is not detailed in the provided papers, the general methods for synthesizing boronic acid compounds can be extrapolated from the literature. For example, boronic acids can be synthesized through reactions involving halogenated compounds and boron-containing reagents under suitable conditions .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to two hydroxyl groups. The boronic acid moiety can undergo reversible covalent interactions with diols and other nucleophiles, such as fluoride ions . The fluorine atom in the 5-fluoroindole moiety would likely influence the acidity and electronic properties of the boronic acid group, as seen in other fluorinated boronic acids .
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols, including sugars, which can be exploited in sensing applications . The interaction with fluoride ions can lead to changes in fluorescence properties, as the boronic acid moiety can act as a fluorescent chemosensor . Additionally, the presence of a fluorine atom can affect the reactivity and stability of the boronic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their ability to form reversible esters with diols and their interaction with various species. The fluorine atom can enhance the acidity of the boronic acid group and affect its structural behavior . The protective Boc group would render the boronic acid less reactive, which is useful for synthetic applications. The fluorescence properties of boronic acid derivatives can be modulated by the presence of electron-donating or withdrawing groups, which is relevant for the development of fluorescence probes .
Scientific Research Applications
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
- Method : The typical procedure involves the reaction of the boronic acid with a halide or pseudohalide in the presence of a base and a palladium catalyst .
- Results : The outcome of these reactions is the formation of a carbon-carbon bond between the boronic acid and the halide .
-
Copper-Catalyzed Trifluoromethylation
- Field : Organic Chemistry
- Application : 1-Boc-5-fluoroindole-2-boronic acid can be used in copper-catalyzed trifluoromethylation reactions . Trifluoromethyl groups are often introduced into organic molecules to modify their properties, such as stability, lipophilicity, and bioavailability .
- Method : The trifluoromethylation reaction typically involves the use of a copper catalyst and a trifluoromethylating reagent .
- Results : The result is the introduction of a trifluoromethyl group into the organic molecule .
-
Palladium-Catalyzed Benzylation
- Field : Organic Chemistry
- Application : This compound can be used in palladium-catalyzed benzylation reactions . Benzylation is a common reaction in organic synthesis, used to introduce a benzyl group into a molecule .
- Method : The reaction typically involves the use of a palladium catalyst and a benzylating reagent .
- Results : The result is the introduction of a benzyl group into the organic molecule .
-
Homocoupling Reactions
- Field : Organic Chemistry
- Application : 1-Boc-5-fluoroindole-2-boronic acid can be used in homocoupling reactions . Homocoupling is a type of coupling reaction where two identical partners are joined .
- Method : The reaction typically involves the use of a catalyst and the boronic acid as the reactant .
- Results : The result is the formation of a new molecule with a carbon-carbon bond between two identical groups .
-
Synthesis of Hydroxyquinones
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in organic chemistry and biochemistry .
- Method : The reaction involves the use of a palladium catalyst, a base, and the boronic acid as the reactant .
- Results : The result is the formation of a hydroxyquinone .
-
Preparation of Dihalogenated Pyrazoles
- Field : Organic Chemistry
- Application : This compound can potentially be used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes .
- Method : The reaction typically involves the use of a palladium catalyst and the boronic acid as the reactant .
- Results : The result is the formation of a dihalogenated pyrazole .
-
Synthesis of Isocryptolepine Alkaloid
- Field : Organic Chemistry
- Application : 1-Boc-5-fluoroindole-2-boronic acid can potentially be used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction .
- Method : The reaction involves the use of the boronic acid as the reactant .
- Results : The result is the formation of the isocryptolepine alkaloid .
properties
IUPAC Name |
[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHYEXHDCFQZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376877 | |
| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-fluoroindole-2-boronic acid | |
CAS RN |
352359-23-0 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



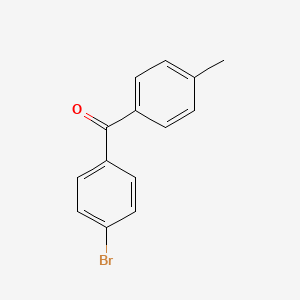
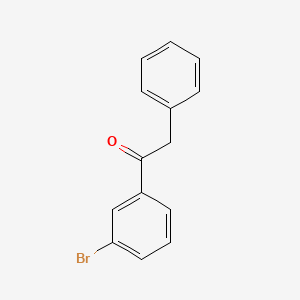
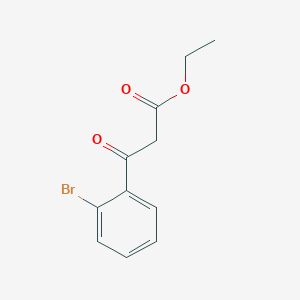
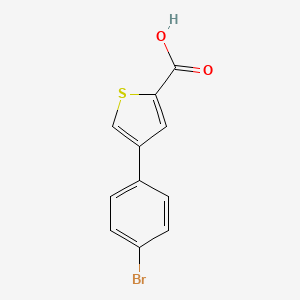
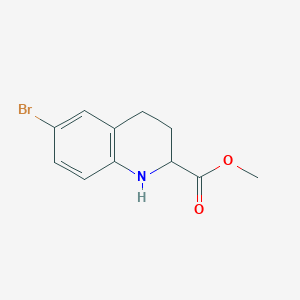
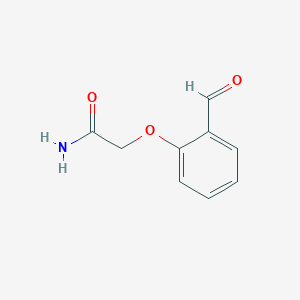
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

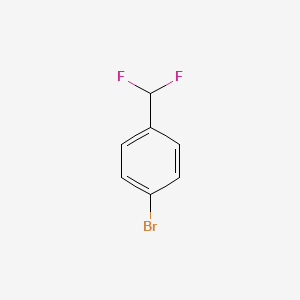
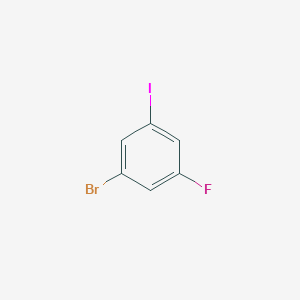
![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
